1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-(4-Fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine derivative characterized by dual fluorine substitutions: one on the benzyl group (4-position) and another on the aniline moiety (2-position). Its structure combines a rigid 1,8-naphthyridine core with polar carboxamide and fluorinated aromatic groups, which enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-9-7-14(8-10-16)13-27-20-15(4-3-11-25-20)12-17(22(27)29)21(28)26-19-6-2-1-5-18(19)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOWKBRBWABOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is part of the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific derivative, examining its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 365.36 g/mol. The structural features that contribute to its biological activity include the naphthyridine core, which is known for its pharmacological properties.
Biological Activities
-
Anticancer Activity
- Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
-
Anti-inflammatory Effects
- The compound demonstrates notable anti-inflammatory properties. In vitro studies revealed that it can inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated dendritic cells and murine splenocytes. Specifically, it has been shown to reduce levels of IL-1β, IL-6, and TNF-α significantly at low concentrations (0.2 to 2 μM) .
- Antimicrobial Properties
- Neurological Applications
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In a model involving LPS-induced inflammation in mice, administration of the compound at doses ranging from 1.25 to 5 mg/kg resulted in a dose-dependent reduction of inflammatory markers such as TNF-α and IL-6. At the highest dose, it also protected against endotoxin-induced lethality .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. For instance, related naphthyridine derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Case Study : A study demonstrated that naphthyridine derivatives exhibited significant antiproliferative activity against human leukemia cells (L1210) and cervical carcinoma cells (HeLa). The compound's structure allows for effective interaction with biological targets, enhancing its therapeutic efficacy .
Antimicrobial Activity
Compounds featuring fluorine substituents have been recognized for their enhanced antimicrobial properties. The presence of fluorine can influence the lipophilicity and bioavailability of the drug, leading to improved potency against bacterial strains.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Structure A | 10 | E. coli |
| Compound B | Structure B | 5 | S. aureus |
| This compound | Structure C | 8 | P. aeruginosa |
Neuroprotective Effects
The neuroprotective potential of the compound has also been explored. Fluorinated compounds have been associated with reduced neuroinflammation and improved cognitive function in preclinical models.
Case Study : In a rodent model of neurodegeneration, a related compound demonstrated a reduction in markers of oxidative stress and inflammation, suggesting that similar naphthyridine derivatives could offer protective effects against neurodegenerative diseases .
Drug Design and Development
Fluorinated compounds are increasingly utilized in drug design due to their ability to modify pharmacokinetic properties. The strategic incorporation of fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets.
Bioisosterism
The concept of bioisosterism plays a crucial role in the development of new drugs based on existing structures like this compound. By replacing certain functional groups with fluorinated analogs, researchers can optimize the efficacy and safety profiles of new therapeutic agents .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions on the benzyl and aryl groups, which influence molecular weight, polarity, and bioactivity.
Key Observations :
- Fluorine substituents reduce molecular weight compared to chlorine or methoxy groups.
- Methoxy groups (e.g., ) may lower metabolic stability due to susceptibility to demethylation .
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzylamines and naphthyridine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or direct aminolysis of activated esters.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature control : Heating to 50–100°C accelerates reaction rates but may reduce purity due to side reactions (e.g., decomposition of fluorinated groups) .
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Compound Analogue | Yield (%) | Melting Point (°C) | Key Conditions | Reference |
|---|---|---|---|---|
| 1-(4-Cl-benzyl)-N-(3-Cl-phenyl) | 67 | >300 | DMF, 50°C, 1 h | |
| 1-(4-Cl-benzyl)-N-(2-Cl-phenyl) | 76 | 193–195 | DMSO, reflux, 2 h |
Q. Critical Considerations :
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.15–8.90 ppm, while the NH proton resonates at δ 9.80 ppm in DMSO-d6 .
- IR Spectroscopy : Detect carbonyl stretches (C=O amide: 1686 cm⁻¹; C=O ring: 1651 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 423 [M+] for analogues) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric agreement (e.g., C, H, N within 0.4% of theoretical values) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fluorinated aromatic regions.
Q. How can researchers design experiments to assess the biological activity of this compound?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
- Dose-response curves : Determine IC50 values with 6–8 concentration points (e.g., 0.1–100 μM) .
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups.
- Molecular docking : Pre-screen activity using AutoDock Vina or Schrödinger Suite to predict binding modes .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Methodological Answer:
- Factor selection : Prioritize temperature, solvent ratio, and catalyst concentration.
- Response surface methodology (RSM) : Model interactions between factors to maximize yield while minimizing impurities.
- Case Study : A flow-chemistry DoE for diazomethane synthesis achieved 90% yield by optimizing residence time and reagent stoichiometry .
Q. Table 2: Example DoE Parameters for Reaction Optimization
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–100°C | 75°C |
| Solvent (DMF:H2O) | 3:1–5:1 | 4:1 |
| Reaction Time | 1–4 h | 2.5 h |
Q. How should researchers address contradictions in spectroscopic or biological data across studies?
Methodological Answer:
- Verify purity : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Cross-validate techniques : Compare X-ray crystallography (for solid-state structure) with NMR to resolve stereochemical ambiguities.
- Replicate assays : Test in multiple cell lines or enzyme isoforms to confirm target specificity.
Example : A study found conflicting IC50 values for a naphthyridine analogue due to residual DMSO in assays; reformulating in PEG-400 resolved the issue .
Q. What computational strategies are recommended for molecular docking and dynamics studies?
Methodological Answer:
- Protein preparation : Use the PDB structure (e.g., 3ERT for kinases) and optimize hydrogen bonding networks with Maestro.
- Docking parameters : Set a grid box (20 ų) around the active site and run 50 genetic algorithm iterations.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Key Insight : Fluorine atoms often enhance binding via halogen bonds (e.g., with backbone carbonyls) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorinated substituents?
Methodological Answer:
- Synthesize analogues : Replace 4-fluorobenzyl with Cl, Br, or CF3 groups to compare electronic effects.
- Measure logP : Fluorine reduces hydrophobicity (e.g., ClogP decreases from 3.2 to 2.8 with F substitution) .
- Correlate with activity : Use QSAR models to link substituent properties (Hammett σ, π) to IC50 values.
Case Study : Fluorine at the para position increased kinase inhibition 10-fold compared to meta-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
